Bromazine
Overview
Description
Bromodiphenhydramine is an ethanolamine antihistamine with antimicrobial properties. It is primarily used to control cutaneous allergies and is known for producing marked sedation in most patients . This compound is also effective in treating irritant cough, nausea, vomiting, and vertigo associated with motion sickness .
Mechanism of Action
Target of Action
Bromazine, also known as bromodiphenhydramine, primarily targets histamine H1 receptors and muscarinic receptors . These receptors play a crucial role in allergic reactions and neurotransmission, respectively.
Mode of Action
This compound acts as an antagonist at these receptor sites . It competes with free histamine for binding at H1-receptor sites, thereby antagonizing the effects of histamine . This interaction leads to a reduction of the negative symptoms brought on by histamine H1-receptor binding .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By blocking H1 receptors, this compound prevents histamine-induced bronchoconstriction, vasodilation, increased capillary permeability, itching, and spasmodic contractions of gastrointestinal smooth muscle .
Pharmacokinetics
This compound exhibits high bioavailability when administered orally . It is primarily metabolized in the liver, specifically through cytochrome P450 (CYP)-mediated pathways . The elimination half-life of this compound is reported to be between 1 to 4 hours .
Result of Action
The antagonistic action of this compound on histamine H1 receptors alleviates symptoms caused by endogenous histamine on bronchial, capillary, and gastrointestinal smooth muscles . This results in relief from allergic symptoms such as itching, sneezing, and hives .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion, potentially leading to drug interactions. Additionally, individual factors such as age, health status, and genetic variations in drug-metabolizing enzymes can also influence the drug’s action and efficacy .
Biochemical Analysis
Biochemical Properties
Bromazine competitively and selectively blocks central and peripheral histamine H1 receptors . This action alleviates the symptoms caused by endogenous histamine on bronchial, capillary, and gastrointestinal (GI) smooth muscles . The high protein binding of this compound (96%) suggests that it may interact with various proteins and enzymes in the body .
Cellular Effects
The primary cellular effect of this compound is the alleviation of symptoms caused by endogenous histamine. This includes effects on bronchial, capillary, and gastrointestinal (GI) smooth muscles . By blocking histamine H1 receptors, this compound can influence cell signaling pathways related to these receptors.
Molecular Mechanism
This compound exerts its effects at the molecular level primarily through its antagonistic action on histamine H1 receptors . It competes with histamine for binding at these receptor sites, thereby inhibiting the physiological effects of histamine .
Metabolic Pathways
This compound is primarily metabolized in the liver, with cytochrome P450 (CYP) enzymes playing a significant role in this process . This suggests that this compound may interact with various enzymes and cofactors involved in these metabolic pathways.
Transport and Distribution
This compound is administered orally and has high bioavailability , suggesting efficient absorption and distribution within the body
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of bromodiphenhydramine involves a Grignard reaction between phenylmagnesium bromide and para-bromobenzaldehyde, resulting in p-bromobenzhydrol . This intermediate is then halogenated with acetyl bromide in benzene solvent to form p-bromo-benzhydrylbromide . Finally, etherification with deanol completes the synthesis of bromodiphenhydramine .
Industrial Production Methods: Industrial production methods for bromodiphenhydramine typically follow the same synthetic route as described above, with careful control of reaction conditions to ensure high yield and purity. The process involves multiple purification steps, including recrystallization and chromatography, to obtain the final product.
Chemical Reactions Analysis
Types of Reactions: Bromodiphenhydramine undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert bromodiphenhydramine to its corresponding amine derivatives.
Substitution: Halogenation and other substitution reactions can modify the aromatic rings of bromodiphenhydramine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Halogenation reactions often use reagents like bromine or chlorine in the presence of a catalyst.
Major Products: The major products formed from these reactions include various substituted derivatives of bromodiphenhydramine, which can have different pharmacological properties.
Scientific Research Applications
Bromodiphenhydramine has a wide range of scientific research applications:
Chemistry: It is used as a model compound in studies of antihistamine activity and structure-activity relationships.
Biology: Research on bromodiphenhydramine includes its effects on cellular signaling pathways and its role in modulating immune responses.
Comparison with Similar Compounds
Diphenhydramine: An analogue of bromodiphenhydramine with a similar structure but without the bromine substitution.
Carbinoxamine: Another ethanolamine antihistamine with similar pharmacological properties.
Tripelennamine: A first-generation antihistamine with a different chemical structure but similar therapeutic uses.
Uniqueness: Bromodiphenhydramine is unique due to its bromine substitution on one of the phenyl rings, which enhances its antihistamine and antimicrobial properties compared to its analogues .
Properties
IUPAC Name |
2-[(4-bromophenyl)-phenylmethoxy]-N,N-dimethylethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20BrNO/c1-19(2)12-13-20-17(14-6-4-3-5-7-14)15-8-10-16(18)11-9-15/h3-11,17H,12-13H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUNIWXHYABYXKF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCOC(C1=CC=CC=C1)C2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20BrNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
1808-12-4 (hydrochloride) | |
Record name | Bromazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID6022688 | |
Record name | Bromodiphenhydramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Bromodiphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
3.45e-03 g/L | |
Record name | Bromodiphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
Bromodiphenhydramine competes with free histamine for binding at HA-receptor sites. This antagonizes the effects of histamine on HA-receptors, leading to a reduction of the negative symptoms brought on by histamine HA-receptor binding. | |
Record name | Bromodiphenhydramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
CAS No. |
118-23-0, 1808-12-4 | |
Record name | Bromodiphenhydramine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=118-23-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Bromazine [INN:BAN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000118230 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Bromodiphenhydramine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01237 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Bromodiphenhydramine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID6022688 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Bromazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.854 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | BROMODIPHENHYDRAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T032BI7727 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Bromodiphenhydramine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015367 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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